molecular formula C12H24N2 B1428840 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine CAS No. 1340279-09-5

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Cat. No. B1428840
M. Wt: 196.33 g/mol
InChI Key: UHPKEUWJTYUINL-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” is a chemical compound with the CAS number 1340279-09-5 . It has a molecular weight of 196.33 and a molecular formula of C12H24N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” include a molecular weight of 196.33 and a molecular formula of C12H24N2 . Unfortunately, other properties such as boiling point, melting point, and density were not available in the resources I have .

Scientific Research Applications

Fluorescence Emission in Various Environments

The compound 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, along with related TCNQ adducts, has been studied for its luminescence properties. Research by Bloor et al. (2001) found that fluorescence emission was observed in alcohol solutions, crystals at room temperature, glass-forming solvents, and polymer films, with quantum yields and Stokes' shifts being sensitive to the matrix environment. This suggests potential applications in the development of fluorescent materials and sensors (Bloor et al., 2001).

Catalysis and Chemical Synthesis

The use of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine in chemical synthesis has been explored. Kondo et al. (2002) demonstrated its effectiveness in the intramolecular oxidative amination of aminoalkenes, leading to the synthesis of cyclic imines and indoles. This process, catalyzed by ruthenium, showcases its utility in facilitating complex organic reactions (Kondo et al., 2002).

Asymmetric Catalysis in Aqueous Media

Uozumi et al. (2004) conducted research on catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water, using a palladium complex. This research highlights the compound's role in promoting enantioselective chemical transformations in an environmentally friendly aqueous medium (Uozumi et al., 2004).

Potential in Neuroscience Research

Though not directly related to 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, research by Davis et al. (1979) on a meperidine congener (4-propyloxy-4-phenyl-N-methylpiperidine) and its impact on parkinsonism indicates potential areas for further exploration in neuroscience and pharmacology. Such research could provide insights into the neurological effects of structurally similar compounds (Davis et al., 1979).

Safety And Hazards

The safety and hazard information for “4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” was not available in the resources I have. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds used in research .

Future Directions

The future directions of “4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine” are not clear from the available resources. As a compound used in research, its potential applications and developments would depend on the outcomes of future studies .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h10-12H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPKEUWJTYUINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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